Cas no 2229185-89-9 (1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol)

1-2-(2,4-Difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol is a fluorinated cyclopropanol derivative with a methoxy-substituted aromatic ring, offering unique structural and reactivity features. Its difluorinated phenyl group enhances lipophilicity and metabolic stability, while the cyclopropanol moiety provides a rigid, strained framework that can be leveraged in synthetic applications. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical research, where its distinct electronic and steric properties facilitate selective transformations. The presence of both fluorine and methoxy substituents allows for fine-tuning of reactivity, making it valuable for the development of bioactive molecules. Its well-defined structure ensures consistent performance in complex synthetic pathways.
1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol structure
2229185-89-9 structure
Product Name:1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol
CAS No:2229185-89-9
MF:C12H14F2O2
MW:228.235170841217
CID:6615798
PubChem ID:165635592
Update Time:2025-06-11

1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol
    • 1-[2-(2,4-difluoro-6-methoxyphenyl)ethyl]cyclopropan-1-ol
    • EN300-1999511
    • 2229185-89-9
    • Inchi: 1S/C12H14F2O2/c1-16-11-7-8(13)6-10(14)9(11)2-3-12(15)4-5-12/h6-7,15H,2-5H2,1H3
    • InChI Key: JCNYPDXEAHMQHB-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1CCC1(CC1)O)OC)F

Computed Properties

  • Exact Mass: 228.09618601g/mol
  • Monoisotopic Mass: 228.09618601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol Pricemore >>

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Additional information on 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol

Introduction to 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol (CAS No: 2229185-89-9)

1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229185-89-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents. The unique structural features of this compound, particularly the presence of a cyclopropane ring and a phenyl moiety with fluoro and methoxy substituents, contribute to its distinctive chemical properties and potential pharmacological effects.

The cyclopropane ring is a key structural element in this molecule, known for its strained three-membered carbon framework. This strain can lead to enhanced reactivity and binding affinity, which are highly valued in drug design. The phenyl group, substituted with fluoro and methoxy groups, further enhances the compound's complexity and functionality. The fluoro group can improve metabolic stability and binding interactions with biological targets, while the methoxy group can influence electronic properties and solubility.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing fluoro-substituted aromatic rings. The combination of fluoro and methoxy groups in the phenyl moiety of 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol makes it an attractive candidate for further investigation. Studies have shown that such modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, leading to improved efficacy and reduced side effects.

The synthesis of 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropane ring typically involves cyclization reactions, while the attachment of the phenyl substituent requires careful functional group transformations. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

One of the most compelling aspects of this compound is its potential application in the development of new drugs targeting various diseases. Preliminary studies have suggested that 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings are particularly intriguing given the increasing recognition of inflammation as a key factor in numerous chronic diseases.

The use of computational modeling and molecular dynamics simulations has been instrumental in understanding the interactions between 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol and biological targets. These studies have provided valuable insights into the compound's binding affinity and mechanism of action, guiding further optimization efforts. Additionally, high-throughput screening techniques have been utilized to identify potential lead compounds derived from this scaffold.

The pharmaceutical industry has shown considerable interest in developing drugs based on novel molecular scaffolds like 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol. Its unique structural features offer a promising starting point for designing molecules with enhanced therapeutic profiles. As research continues to uncover new biological activities and mechanisms of action, this compound is poised to play a significant role in future drug development efforts.

In conclusion, 1-2-(2,4-difluoro-6-methoxyphenyl)ethylcyclopropan-1-ol (CAS No: 2229185-89-9) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical applications. Its synthesis presents unique challenges but offers exciting opportunities for innovation in drug discovery. With ongoing research efforts aimed at optimizing its pharmacological properties, this molecule is likely to contribute substantially to the development of new therapeutic agents for various diseases.

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